molecular formula C15H12BrN3OS B2386679 2-[(4-Bromophenyl)methylsulfanyl]-9-methylpyrido[1,2-a][1,3,5]triazin-4-one CAS No. 896347-58-3

2-[(4-Bromophenyl)methylsulfanyl]-9-methylpyrido[1,2-a][1,3,5]triazin-4-one

Cat. No.: B2386679
CAS No.: 896347-58-3
M. Wt: 362.25
InChI Key: FWRINLQATMTHHD-UHFFFAOYSA-N
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Description

2-[(4-Bromophenyl)methylsulfanyl]-9-methylpyrido[1,2-a][1,3,5]triazin-4-one is a chemical compound that has been the subject of scientific research due to its potential as a drug candidate. It belongs to the class of pyridotriazinones, which have been shown to have various biological activities, including anticancer and antiviral properties.

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis and structural analysis of various triazine derivatives, including those related to 2-[(4-Bromophenyl)methylsulfanyl]-9-methylpyrido[1,2-a][1,3,5]triazin-4-one, have been explored in several studies. These compounds are of interest due to their potential applications in material science, medicinal chemistry, and as ligands in coordination chemistry. For example, Insuasty et al. (2008) studied the molecular dimensions and conformations of ethylsulfanyl substituted pyrazolo[1,5-a][1,3,5]triazines, highlighting the absence of hydrogen bonds in their crystal structures but noting pi-stacking interactions in some instances Insuasty et al., 2008.

Chemical Modifications and Reactions

The chemical modification and reactivity of triazine derivatives offer insights into their versatility. Collins et al. (2000) explored the chemical modification of 3-phenyl-4,5-dihydro-1,2,4-triazin-6(1H)-ones, demonstrating various reactions that lead to thiones and methylsulfanyl derivatives Collins et al., 2000.

Application in Polymer Synthesis

Bruce et al. (1995) described synthetic approaches to bis(l,2,4-triazines) as potential monomers in Diels–Alder polymerization processes. This study illustrates the application of triazine derivatives in developing new polymeric materials Bruce et al., 1995.

Catalysis and Solvent-Free Synthesis

Ghorbani‐Vaghei et al. (2015) reported on the solvent-free synthesis of triazines using N-halosulfonamides, highlighting a more environmentally friendly approach to synthesizing these compounds Ghorbani‐Vaghei et al., 2015.

Luminescent Materials for Explosive Detection

Xiang and Cao (2012) synthesized porous luminescent covalent–organic polymers (COPs) based on triazine derivatives, demonstrating their application in detecting nitroaromatic explosives Xiang and Cao, 2012.

Biological Interactions and Drug Design

Abeydeera et al. (2018) investigated the binding studies of sulfonated zinc-triazine complexes with bovine serum albumin (BSA), indicating potential applications in drug delivery systems and the design of therapeutic agents Abeydeera et al., 2018.

Mechanism of Action

Target of Action

The primary targets of the compound “2-((4-bromobenzyl)thio)-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one” are currently unknown. This compound belongs to the class of pyrimido[1,2-a][1,3,5]triazines , which are known to have anticarcinogenic , antibacterial , and antiviral effects.

Mode of Action

Compounds in the pyrimido[1,2-a][1,3,5]triazine class are known to interact with various biological targets, leading to changes in cellular processes . The specific interactions of “2-((4-bromobenzyl)thio)-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one” with its targets, and the resulting changes, are subjects for future research.

Biochemical Pathways

Given the known biological activities of the pyrimido[1,2-a][1,3,5]triazine class , it can be inferred that this compound may affect pathways related to cell growth and proliferation, bacterial metabolism, or viral replication

Result of Action

Given the known biological activities of the pyrimido[1,2-a][1,3,5]triazine class , it can be inferred that this compound may inhibit cell growth and proliferation, disrupt bacterial metabolism, or interfere with viral

Properties

IUPAC Name

2-[(4-bromophenyl)methylsulfanyl]-9-methylpyrido[1,2-a][1,3,5]triazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrN3OS/c1-10-3-2-8-19-13(10)17-14(18-15(19)20)21-9-11-4-6-12(16)7-5-11/h2-8H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWRINLQATMTHHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=NC2=O)SCC3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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